molecular formula C17H16N2O3S B2585456 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 868376-26-5

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2585456
CAS No.: 868376-26-5
M. Wt: 328.39
InChI Key: SCASUVGIDMLWFA-ZCXUNETKSA-N
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Description

“(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a chemical compound with the molecular formula C17H16N2O3S . It belongs to the class of benzo[d]thiazole derivatives.


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene core, an allyl group at the 3-position, an ethoxy group at the 4-position, and a furan-2-carboxamide group .

Scientific Research Applications

Antimicrobial Activity

Research on thiazole-based heterocyclic amides, closely related to the compound , has demonstrated significant antimicrobial activity against a variety of microorganisms. For instance, studies have shown these compounds exhibit good antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi, suggesting their potential for development into new antimicrobial agents (Cakmak et al., 2022).

Cancer Cell Growth Inhibition

Compounds incorporating benzo[b]furan and thiazol-4-yl groups have been evaluated for their ability to inhibit leukotriene B(4) and show growth inhibitory activity in cancer cell lines, particularly human pancreatic cancer cells. This indicates the potential of these compounds in cancer therapy research (Kuramoto et al., 2008).

Analytical and Spectral Study

Furan ring-containing organic ligands have been synthesized and investigated for their chelating properties with transition metals. These studies include characterizations by elemental analyses and spectral studies, suggesting applications in material science and coordination chemistry (Patel, 2020).

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of furan-containing compounds provides insights into methodologies for constructing complex molecular architectures. These studies can contribute to the development of novel compounds with potential applications in pharmaceuticals, materials science, and organic synthesis (Aleksandrov et al., 2017).

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-10-19-15-12(21-4-2)7-5-9-14(15)23-17(19)18-16(20)13-8-6-11-22-13/h3,5-9,11H,1,4,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCASUVGIDMLWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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